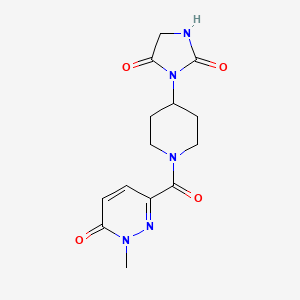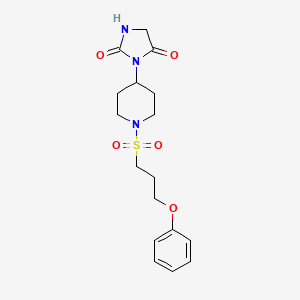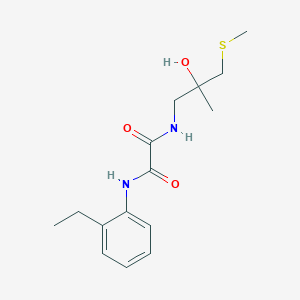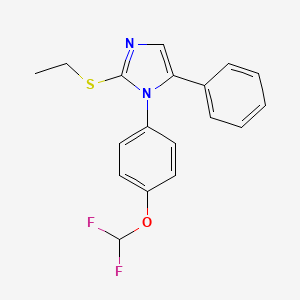![molecular formula C15H18N4O5S B2955457 2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one CAS No. 897622-95-6](/img/structure/B2955457.png)
2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one, commonly known as PMSF, is a potent serine protease inhibitor. It is widely used in scientific research for its ability to inhibit the activity of proteases, which are enzymes that break down proteins. PMSF is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
Synthesis and Biological Activities
The research has focused on synthesizing novel compounds derived from similar chemical structures and evaluating their biological activities, such as anti-inflammatory, analgesic, antiproliferative, and antimicrobial effects.
Anti-Inflammatory and Analgesic Activities : Compounds derived from similar structures have been synthesized and evaluated for their cyclooxygenase inhibition, showing significant analgesic and anti-inflammatory activities. These compounds are potential candidates for further development as therapeutic agents due to their high inhibitory activity on COX-2 selectivity and notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activity : Derivatives with similar structures have shown antiproliferative activity against human cancer cell lines, with some compounds demonstrating significant potential as anticancer agents. This highlights the relevance of these compounds in the development of new cancer therapies (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Activity : New pyridine derivatives, including those with structures resembling the specified chemical, have been synthesized and found to possess considerable antibacterial activity. This suggests the potential use of these compounds in developing new antimicrobial agents (Patel & Agravat, 2009).
Pharmacokinetics and Drug Development
The pharmacokinetics and potential therapeutic applications of compounds with structures similar to "2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one" have been a subject of research. Studies have aimed to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, providing insights into their development as drugs.
- Clinical Pharmacokinetics : The pharmacokinetics of related compounds have been profiled, revealing insights into their systemic exposure, nonlinearity in pharmacokinetics, and the impact of formulation changes on bioavailability. These studies are crucial for drug development, indicating how structural modifications can affect the clinical efficacy of these compounds (Watson, Davis, & Jones, 2011).
作用機序
Target of Action
The primary targets of MLS001690399, also known as 2-hydroxy-5-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}pyrimidin-4(3H)-one or HMS3020L24, are currently under investigation . The compound is being studied for its potential therapeutic applications, and the specific targets are yet to be identified.
Pharmacokinetics
The pharmacokinetic properties of MLS001690399, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The molecular and cellular effects of MLS001690399’s action are still being studied . As research progresses, we will gain a better understanding of how this compound affects cells at the molecular level and what implications this has for its potential therapeutic uses.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how MLS001690399 interacts with its targets and carries out its functions. Specific details about how these factors influence mls001690399 are still being researched .
特性
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-24-12-5-3-2-4-11(12)18-6-8-19(9-7-18)25(22,23)13-10-16-15(21)17-14(13)20/h2-5,10H,6-9H2,1H3,(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJFDBDWNHKXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955375.png)



amine](/img/structure/B2955381.png)
![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/no-structure.png)

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2955387.png)


![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2955393.png)


